Molecular Weight Advantage for Fragment-Based Screening
The unsubstituted 4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has a molecular weight of 163.18 g/mol . This represents a 17.2% reduction compared to the 5-ethyl analog (191.23 g/mol) and a 25.8% reduction relative to the 5-isopropyl analog (205.26 g/mol) . For fragment-based drug discovery campaigns, where maintaining molecular weight below 250 Da is a standard criterion for fragment libraries, this lower mass translates directly to higher ligand efficiency metrics and leaves greater room for subsequent optimization without exceeding Lipinski's Rule of Five thresholds.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 163.18 |
| Comparator Or Baseline | 5-Ethyl analog: 191.23; 5-Isopropyl analog: 205.26 |
| Quantified Difference | Target is 28.05 g/mol lighter than 5-ethyl analog (17.2% reduction); 42.08 g/mol lighter than 5-isopropyl analog (25.8% reduction) |
| Conditions | Calculated from molecular formulas (C₈H₉N₃O vs. C₁₀H₁₃N₃O vs. C₁₁H₁₅N₃O) per vendor technical datasheets |
Why This Matters
Lower molecular weight directly improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), which is a critical procurement consideration when selecting starting scaffolds for fragment-based screening libraries.
